![molecular formula C21H28N2O2 B5107225 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5107225.png)
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol
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Overview
Description
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It has been extensively studied for its potential use in treating various neurological disorders.
Mechanism of Action
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol acts as a competitive antagonist at the dopamine D4 receptor, blocking the binding of dopamine to this receptor. This results in a decrease in the activity of the dopamine D4 receptor and a subsequent decrease in the downstream signaling pathways that are activated by this receptor.
Biochemical and Physiological Effects:
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, it has been shown to decrease the release of dopamine in the prefrontal cortex, which is thought to be involved in the pathophysiology of ADHD and schizophrenia. Additionally, it has been shown to decrease the reinforcing effects of drugs of abuse, suggesting that it may have potential as a treatment for drug addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol in lab experiments is that it is a highly selective dopamine D4 receptor antagonist, which allows for the investigation of the specific role of this receptor in various neurological disorders. However, a limitation of using 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol is that it has a relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Future Directions
There are a number of future directions for research on 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol. One potential avenue of research is to investigate its potential use in combination with other drugs for the treatment of various neurological disorders. Additionally, further research is needed to elucidate the specific role of the dopamine D4 receptor in the pathophysiology of these disorders, which may help to identify new targets for drug development. Finally, more research is needed to investigate the long-term effects of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol on the brain and behavior, as well as its potential for use in clinical settings.
Synthesis Methods
The synthesis of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol involves several steps, including the reaction of 2,5-dimethylphenylmagnesium bromide with 6-ethoxy-2-hydroxybenzaldehyde, followed by the reaction of the resulting product with N-Boc-piperazine and subsequent deprotection of the Boc group.
Scientific Research Applications
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol has been widely used in scientific research to investigate the role of dopamine D4 receptors in various neurological disorders. For example, it has been studied for its potential use in treating attention-deficit/hyperactivity disorder (ADHD), schizophrenia, and drug addiction.
properties
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-4-25-20-7-5-6-18(21(20)24)15-22-10-12-23(13-11-22)19-14-16(2)8-9-17(19)3/h5-9,14,24H,4,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNWXRUMVFEIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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